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A comprehensive analysis of experimental data solidifies GPR18 as the specific receptor for

Resolvin D2 (RvD2), a potent lipid mediator involved in the resolution of inflammation.

Comparative studies demonstrate a high degree of specificity in this ligand-receptor pairing,

with alternative G protein-coupled receptors (GPCRs) showing negligible interaction.

Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) family, plays

a crucial role in orchestrating the return to tissue homeostasis following inflammation. Its

therapeutic potential in a range of inflammatory diseases has spurred significant research into

its molecular mechanisms of action, with the identification of its cognate receptor being a

critical step. Extensive experimental evidence has now validated the G protein-coupled

receptor 18 (GPR18) as the primary and specific receptor for RvD2.

Initial Receptor Screening and Specificity
The journey to pinpoint GPR18 as the RvD2 receptor began with an unbiased screening of a

panel of orphan GPCRs. In a key study by Chiang et al. (2015), a β-arrestin-based screening

assay was employed, which measures receptor activation upon ligand binding. This initial

screen identified GPR18, GPR26, and GPR30 as potential candidates that responded to RvD2.

[1][2]

However, subsequent dose-response experiments revealed the highly specific nature of the

RvD2-GPR18 interaction. While RvD2 activated GPR18 in a concentration-dependent manner,

it failed to elicit a response from cells overexpressing GPR26 or GPR30, effectively ruling them

out as bona fide RvD2 receptors.[1][2]
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Further validating this specificity, other structurally related resolvins, such as Resolvin D1

(RvD1) and Resolvin D3 (RvD3), did not activate GPR18, indicating that the receptor can

distinguish between closely related lipid mediators.[1][2]

Quantitative Comparison of Receptor Activation
The following table summarizes the quantitative data from dose-response experiments,

highlighting the specific activation of GPR18 by RvD2 compared to other potential receptors.

Ligand Receptor Parameter Value Reference

Resolvin D2 GPR18 EC50 ~2.0 x 10-13 M [1][3]

Resolvin D2 GPR26 Activation
No significant

activation
[1][2]

Resolvin D2 GPR30 Activation
No significant

activation
[1][2]

Resolvin D1 GPR18 Activation
No significant

activation
[1][2]

Resolvin D3 GPR18 Activation
No significant

activation
[1][2]

Binding Affinity and Competitive Inhibition
Direct binding assays using radiolabeled RvD2 ([³H]-RvD2) further solidified the specific

interaction with GPR18. Scatchard analysis of saturation binding experiments determined the

dissociation constant (Kd) to be approximately 10 nM, indicating a high-affinity interaction.[1][4]

Competitive binding assays were crucial in demonstrating that other SPMs do not interact with

GPR18. Unlabeled RvD2 effectively competed with [³H]-RvD2 for binding to GPR18, as

expected. In contrast, other SPMs, including RvD1, RvD3, Maresin 1 (MaR1), and Protectin D1

(PD1), did not displace the radiolabeled RvD2, confirming that they do not bind to GPR18.[1]
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Competitor Ligand Receptor
Binding Inhibition
of [³H]-RvD2

Reference

Unlabeled RvD2 GPR18 Yes [1]

Resolvin D1 GPR18 No [1]

Resolvin D3 GPR18 No [1]

Maresin 1 GPR18 No [1]

Protectin D1 GPR18 No [1]

Functional Validation in Cellular and In Vivo Models
The functional consequences of the RvD2-GPR18 interaction have been extensively

documented. In human macrophages, RvD2 stimulates phagocytosis and efferocytosis (the

clearance of apoptotic cells), and these effects are dependent on GPR18 expression.[1][5]

Overexpression of GPR18 enhances these pro-resolving functions, while knockdown of GPR18

abrogates them.[1][5]

Furthermore, studies using GPR18-deficient mice have provided in vivo validation. The

protective effects of RvD2 in models of bacterial infection and inflammation are lost in mice

lacking GPR18, demonstrating the critical role of this receptor in mediating the beneficial

actions of RvD2.[1][5][6]

Experimental Protocols
A summary of the key experimental methodologies used to validate the RvD2-GPR18

interaction is provided below.

GPCR Activation Assay (β-arrestin Recruitment)
This assay measures the recruitment of β-arrestin to the GPCR upon ligand-induced activation.

Cells (e.g., CHO cells) are co-transfected with a plasmid encoding the GPCR of interest

fused to a fragment of a reporter enzyme and a second plasmid encoding β-arrestin fused to

the complementary fragment of the reporter.
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Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, bringing the

two enzyme fragments into proximity and reconstituting a functional enzyme.

A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is

measured, which is proportional to the extent of receptor activation.

Radioligand Binding Assay
This method directly measures the binding of a radiolabeled ligand to its receptor.

Membranes from cells overexpressing the receptor of interest (e.g., GPR18) are prepared.

The membranes are incubated with increasing concentrations of a radiolabeled ligand (e.g.,

[³H]-RvD2) to determine total binding.

A parallel set of incubations is performed in the presence of a high concentration of the

corresponding unlabeled ligand to determine non-specific binding.

Specific binding is calculated by subtracting the non-specific binding from the total binding.

For competitive binding, a fixed concentration of the radiolabeled ligand is incubated with the

membranes in the presence of varying concentrations of unlabeled competitor ligands.

Macrophage Phagocytosis Assay
This functional assay assesses the ability of macrophages to engulf particles.

Human monocyte-derived macrophages are cultured.

To modulate GPR18 expression, cells can be transfected with GPR18-expressing plasmids

or with shRNA targeting GPR18.

The macrophages are treated with RvD2 or a vehicle control.

Fluorescently labeled particles (e.g., zymosan or E. coli) or apoptotic cells are added to the

macrophage cultures.
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After an incubation period, non-engulfed particles are washed away, and the extent of

phagocytosis is quantified by measuring the fluorescence associated with the macrophages.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows

described.
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Figure 1: Simplified signaling pathway of the RvD2-GPR18 axis.
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Figure 2: Experimental workflow for the validation of GPR18 as the RvD2 receptor.
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In conclusion, a robust body of evidence from receptor screening, binding assays, and

functional studies unequivocally validates GPR18 as the specific receptor for Resolvin D2. The

high affinity and specificity of this interaction underscore its importance in mediating the pro-

resolving actions of RvD2 and highlight the RvD2-GPR18 axis as a promising target for novel

anti-inflammatory and pro-resolving therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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